2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester
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Overview
Description
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a methoxy group, a pyridin-3-ylmethoxymethyl group, and a benzoic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid core. One common synthetic route includes the following steps:
Esterification: The benzoic acid is first converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Halogenation: The methyl ester undergoes halogenation to introduce a halogen atom at the desired position on the benzene ring.
Nucleophilic Substitution: The halogenated compound is then subjected to nucleophilic substitution with a pyridin-3-ylmethoxymethyl group.
Methoxylation: Finally, the compound is treated with a methoxy group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various functionalized derivatives of the original compound.
Scientific Research Applications
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Methoxy-6-(pyridin-2-ylmethoxymethyl)-benzoic acid methyl ester: This compound differs in the position of the pyridinyl group.
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid methyl ester: This compound has the pyridinyl group at a different position on the benzene ring.
2-Methoxy-6-(phenoxymethyl)-benzoic acid methyl ester: This compound lacks the pyridinyl group and has a simpler structure.
These compounds may exhibit different biological activities and chemical properties due to the variations in their molecular structures.
Properties
IUPAC Name |
methyl 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-3-6-13(15(14)16(18)20-2)11-21-10-12-5-4-8-17-9-12/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZHTYNAXUPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)COCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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